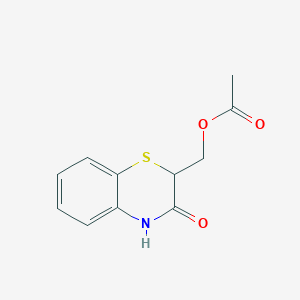

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate is a chemical compound with the molecular formula C11H11NO3S. It belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate typically involves the ring contraction of 1,5-benzothiazepines to 1,4-benzothiazines. This reaction is carried out using sodium nitrite as a reagent at ambient temperature for about one hour . The yield of this reaction is approximately 81% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity or binding to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate

- Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate

- 2-(Hydroxymethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Uniqueness

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate is unique due to its specific structural features and the presence of the acetate group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Biologische Aktivität

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate, a derivative of benzothiazine, has garnered attention due to its potential biological activities. This compound is characterized by a thiazine ring structure, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃S |

| Molecular Weight | 237.27 g/mol |

| CAS Number | 139564-95-7 |

| Melting Point | 209 °C |

| Appearance | White to light yellow powder |

Synthesis

The synthesis of this compound typically involves the reaction of 1,4-benzothiazin-3-one with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is heated under reflux conditions for an extended period to yield the desired product .

Antidepressant and Stimulant Properties

Research indicates that derivatives of benzothiazines, particularly those with keto groups, exhibit stimulant and antidepressant activities. A study highlighted that compounds similar to this compound showed significant effects on mood and behavior in animal models .

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems. Specifically, it is suggested that the thiazine ring may facilitate interactions with serotonin and norepinephrine receptors, which are critical in mood regulation .

Case Studies

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant effects of benzothiazine derivatives.

- Method : Animal models were treated with varying doses of this compound.

- Results : Significant improvement in depressive behaviors was observed compared to control groups.

- : The compound demonstrated potential antidepressant properties.

-

Toxicological Assessment :

- Objective : To assess the safety profile of this compound.

- Method : Acute toxicity tests were performed on laboratory animals.

- Results : The compound caused mild skin and eye irritation but did not show significant systemic toxicity at therapeutic doses.

- : While generally safe at prescribed levels, caution is advised due to irritant properties .

Structural Analysis

The crystal structure of this compound reveals intermolecular hydrogen bonding which contributes to its stability and biological activity. The thiazine ring adopts a conformation that facilitates these interactions .

Eigenschaften

IUPAC Name |

(3-oxo-4H-1,4-benzothiazin-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-7(13)15-6-10-11(14)12-8-4-2-3-5-9(8)16-10/h2-5,10H,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADDOIGRONETAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(=O)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.